

# SAR107375 chemical structure and properties

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## Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944

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## In-Depth Technical Guide: SAR107375

For Researchers, Scientists, and Drug Development Professionals

### Core Chemical Identity and Properties

**SAR107375** is a potent, orally active small molecule that functions as a dual inhibitor of key enzymes in the coagulation cascade, namely thrombin (Factor IIa) and Factor Xa. Its chemical structure and fundamental properties are pivotal to its pharmacological activity.

Chemical Structure:

- IUPAC Name: 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide[1]
- Chemical Formula: C<sub>24</sub>H<sub>30</sub>ClN<sub>5</sub>O<sub>5</sub>S<sub>2</sub>[1]
- Molecular Weight: 568.11 g/mol [1]

Table 1: Core Chemical Properties of **SAR107375**

Property	Value
IUPAC Name	5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide[1]
Chemical Formula	C <sub>24</sub> H <sub>30</sub> ClN <sub>5</sub> O <sub>5</sub> S <sub>2</sub> [1]
Molecular Weight	568.11 g/mol [1]
CAS Number	1184300-63-7

## Pharmacological Profile and Mechanism of Action

**SAR107375** exerts its anticoagulant effect by directly and competitively inhibiting both thrombin and Factor Xa. This dual inhibition interrupts the coagulation cascade at two critical junctures, leading to a potent antithrombotic effect.

## In Vitro Activity

The inhibitory potency of **SAR107375** against its primary targets and its selectivity over other related serine proteases have been quantified through various in vitro assays.

Table 2: In Vitro Inhibitory Activity of **SAR107375**

Target/Assay	Value
Ki (Thrombin)	8 nM <sup>[1]</sup>
Ki (Factor Xa)	1 nM <sup>[1]</sup>
IC <sub>50</sub> (Thrombin)	0.39 μM
IC <sub>50</sub> (Factor Xa)	3.5 μM
Thrombin Generation Time (TGT) in human PRP	0.39 μM <sup>[1]</sup>
Selectivity vs. Trypsin	~1000-fold <sup>[1]</sup>
Selectivity vs. other related serine proteases	~300-fold <sup>[1]</sup>

## In Vivo Efficacy

The antithrombotic efficacy of **SAR107375** has been demonstrated in a rat model of venous thrombosis.

Table 3: In Vivo Efficacy of **SAR107375** in a Rat Venous Thrombosis Model

Administration Route	ED <sub>50</sub>
Intravenous (iv)	0.07 mg/kg <sup>[1]</sup>
Oral (po)	2.8 mg/kg <sup>[1]</sup>

## Signaling Pathway

**SAR107375** targets the coagulation cascade, a complex series of proteolytic events leading to the formation of a fibrin clot. By inhibiting Factor Xa and Thrombin, it effectively blocks the common pathway of coagulation.

Coagulation cascade with **SAR107375** inhibition points.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **SAR107375**.

## In Vitro Serine Protease Inhibition Assay

- Objective: To determine the inhibitory constant ( $K_i$ ) of **SAR107375** against thrombin, Factor Xa, and other serine proteases.
- Methodology:
  - Enzyme reactions are carried out in 96-well microtiter plates.
  - The assay buffer consists of 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, and 0.1% PEG 8000.
  - A solution of the respective enzyme (human thrombin, human Factor Xa, or human trypsin) is pre-incubated with varying concentrations of **SAR107375** for 15 minutes at room temperature.
  - The reaction is initiated by the addition of a specific chromogenic substrate for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa).
  - The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
  - The inhibitory constant ( $K_i$ ) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

## Thrombin Generation Time (TGT) Assay

- Objective: To assess the overall effect of **SAR107375** on the generation of thrombin in human plasma.
- Methodology:
  - The assay is performed in human platelet-rich plasma (PRP).
  - PRP is prepared from fresh human blood collected in citrate tubes by centrifugation at 150 g for 15 minutes.

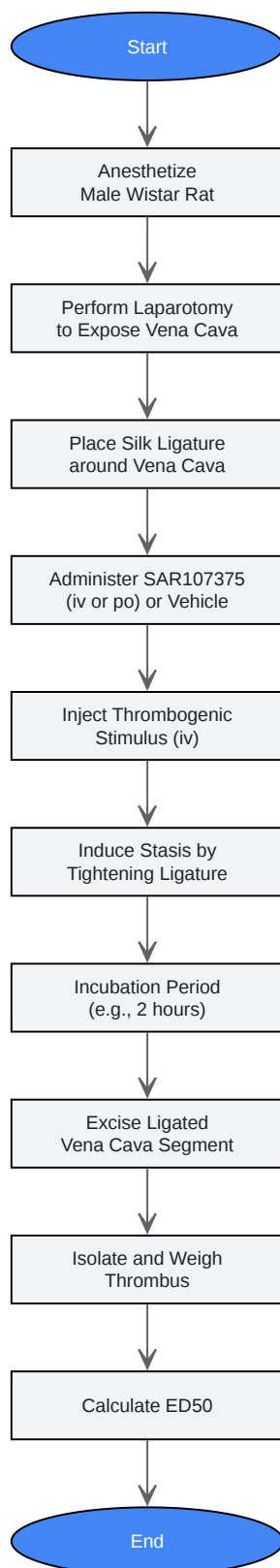
- In a 96-well plate, PRP is incubated with different concentrations of **SAR107375**.
- Thrombin generation is initiated by the addition of a reagent containing a low concentration of tissue factor and phospholipids.
- The generation of thrombin is continuously monitored using a fluorogenic substrate that becomes fluorescent upon cleavage by thrombin.
- The fluorescence signal is measured over time, and the key parameters of the thrombin generation curve, including the endogenous thrombin potential (ETP), are calculated. The concentration of **SAR107375** that inhibits 50% of the ETP is determined.

## Rat Venous Thrombosis Model

- Objective: To evaluate the in vivo antithrombotic efficacy of **SAR107375**.
- Methodology:
  - Male Wistar rats are anesthetized.
  - A laparotomy is performed to expose the inferior vena cava.
  - A silk ligature is placed around the vena cava.
  - A hypercoagulable state is induced by the intravenous injection of a thrombogenic stimulus (e.g., a mixture of Factor Xa and phospholipids).
  - Immediately after the injection of the thrombogenic stimulus, the ligature is tightened to induce stasis.
  - **SAR107375** or vehicle is administered either intravenously or orally at various doses prior to the induction of thrombosis.
  - After a set period (e.g., 2 hours), the ligated segment of the vena cava is excised, and the formed thrombus is isolated and weighed.
  - The dose of **SAR107375** that produces a 50% reduction in thrombus weight (ED<sub>50</sub>) compared to the vehicle-treated group is calculated.

## Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo rat venous thrombosis model.



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Workflow for the rat venous thrombosis model.

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## References

- 1. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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